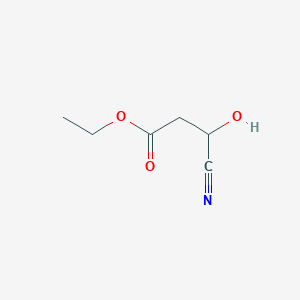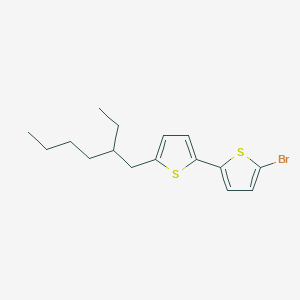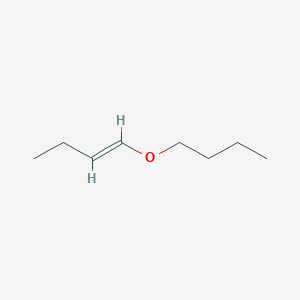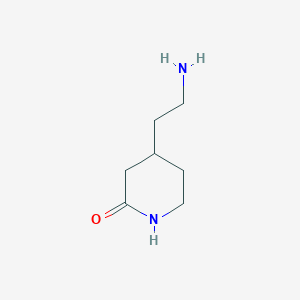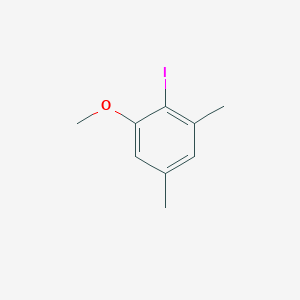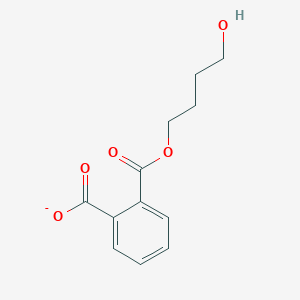
1,2-Benzenedicarboxylic acid, mono(hydroxybutyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Benzenedicarboxylic acid, 1-(4-hydroxybutyl) ester: is an organic compound with the molecular formula C₁₂H₁₄O₅. It is a derivative of phthalic acid, where one of the carboxylic acid groups is esterified with 4-hydroxybutanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Benzenedicarboxylic acid, 1-(4-hydroxybutyl) ester can be synthesized through the esterification of phthalic anhydride with 4-hydroxybutanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Phthalic anhydride+4-hydroxybutanol→1,2-Benzenedicarboxylic acid, 1-(4-hydroxybutyl) ester+Water
Industrial Production Methods
In an industrial setting, the production of 1,2-Benzenedicarboxylic acid, 1-(4-hydroxybutyl) ester involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反応の分析
Types of Reactions
1,2-Benzenedicarboxylic acid, 1-(4-hydroxybutyl) ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Formation of 1,2-Benzenedicarboxylic acid, 1-(4-carboxybutyl) ester.
Reduction: Formation of 1,2-Benzenedicarboxylic acid, 1-(4-hydroxybutyl) alcohol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
科学的研究の応用
1,2-Benzenedicarboxylic acid, 1-(4-hydroxybutyl) ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies related to enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of 1,2-Benzenedicarboxylic acid, 1-(4-hydroxybutyl) ester involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of metabolites that participate in metabolic pathways. The ester group can be hydrolyzed by esterases, releasing the corresponding alcohol and acid, which can further undergo metabolic transformations.
類似化合物との比較
1,2-Benzenedicarboxylic acid, 1-(4-hydroxybutyl) ester can be compared with other similar compounds, such as:
1,2-Benzenedicarboxylic acid, diethyl ester: Used as a plasticizer with different physical properties.
1,2-Benzenedicarboxylic acid, dibutyl ester: Commonly used in the production of flexible plastics.
1,2-Benzenedicarboxylic acid, dimethyl ester: Employed in the synthesis of various organic compounds.
The uniqueness of 1,2-Benzenedicarboxylic acid, 1-(4-hydroxybutyl) ester lies in its specific functional groups, which confer distinct chemical reactivity and applications compared to its analogs.
特性
分子式 |
C12H13O5- |
|---|---|
分子量 |
237.23 g/mol |
IUPAC名 |
2-(4-hydroxybutoxycarbonyl)benzoate |
InChI |
InChI=1S/C12H14O5/c13-7-3-4-8-17-12(16)10-6-2-1-5-9(10)11(14)15/h1-2,5-6,13H,3-4,7-8H2,(H,14,15)/p-1 |
InChIキー |
FRGVYBUJIQMSOZ-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)OCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



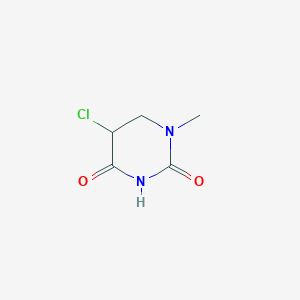
![ethyl 5-benzyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12332568.png)

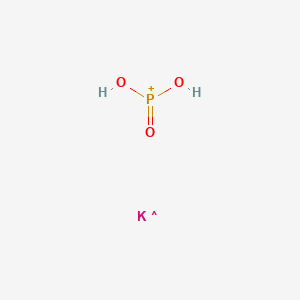

![(3R)-3-[(tert-Butoxycarbonyl)amino]-4-[2-fluoro-4-(trifluoromethyl)phenyl]-butanoic acid](/img/structure/B12332590.png)
![2-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12332600.png)
